Product packaging for (2-Methylnaphthalen-1-yl)thiourea(Cat. No.:CAS No. 691891-05-1)

(2-Methylnaphthalen-1-yl)thiourea

Cat. No.: B2507667
CAS No.: 691891-05-1
M. Wt: 216.3
InChI Key: WZBSRYHAMYUUEW-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Scaffold in Contemporary Chemical Research

The thiourea functional group, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a cornerstone in the synthesis of numerous organic compounds. mdpi.com Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, imparts unique chemical properties. annexechem.com Thioureas are recognized for their ability to form stable complexes with metal ions, a property leveraged in analytical chemistry and catalysis. annexechem.com

In the realm of medicinal chemistry, the thiourea scaffold is considered a "privileged structure" due to its capacity to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This has led to the development of thiourea derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net The versatility of the thiourea core allows for the introduction of various substituents, enabling the fine-tuning of their chemical and biological profiles.

Distinctive Contributions of Naphthalene (B1677914) Moiety to Thiourea Derivative Design

Furthermore, the naphthalene moiety offers multiple sites for substitution, allowing for the systematic modification of the molecule's steric and electronic properties. This modularity is highly advantageous in structure-activity relationship (SAR) studies, where researchers aim to optimize the biological activity of a lead compound. The incorporation of naphthalene into thiourea derivatives has been explored in the development of agents with antimicrobial and other therapeutic potentials. acgpubs.orgresearchgate.net

Academic Research Trajectories and Scope for (2-Methylnaphthalen-1-yl)thiourea

The specific compound, this compound, represents a logical progression in the exploration of naphthalene-substituted thioureas. The presence of the methyl group on the naphthalene ring introduces a subtle but potentially significant modification. This substitution can influence the electronic distribution within the naphthalene system and create specific steric interactions, which could in turn affect the compound's binding affinity and selectivity for biological targets.

Research into compounds like this compound is often driven by the quest for novel therapeutic agents. Studies on similar naphthalene-thiourea derivatives have shown promise in areas such as enzyme inhibition and anticancer research. researchgate.net The synthesis and characterization of this compound provide a platform for further investigation into its potential biological activities and for its use as a building block in the creation of more complex molecules.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its study and potential application.

PropertyValue
Molecular Formula C₁₂H₁₂N₂S
Molecular Weight 216.302 g/mol
Monoisotopic Mass 216.07211956
Topological Polar Surface Area 70.1 Ų
Hydrogen Bond Donor Count 2
Heavy Atom Count 15
This data is compiled from available chemical databases. guidechem.com

Synthesis of Naphthalene-Substituted Thioureas

The synthesis of thiourea derivatives, including those bearing a naphthalene substituent, typically follows well-established chemical routes. A common and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net

In the context of naphthalene-substituted thioureas, this would involve reacting a naphthalenyl isothiocyanate with an appropriate amine or, conversely, reacting a naphthalenamine with an isothiocyanate. For instance, the synthesis of novel urea/thiourea derivatives of naphthalene-1,5-diamine has been achieved by treating the diamine with various phenyl isocyanates or isothiocyanates. acgpubs.org Another general approach involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isocyanate intermediate, which then reacts with an amine. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2S B2507667 (2-Methylnaphthalen-1-yl)thiourea CAS No. 691891-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylnaphthalen-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSRYHAMYUUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Thiourea (B124793) Derivatives

The formation of the thiourea backbone, characterized by the N-(C=S)-N linkage, can be achieved through several reliable synthetic routes. These methods are broadly applicable and form the basis for the synthesis of a vast array of substituted thioureas, including those with naphthalene (B1677914) scaffolds.

Nucleophilic Addition of Amines to Isothiocyanates

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. nih.govacs.org This reaction is typically efficient and proceeds under mild conditions. The core mechanism involves the attack of the nucleophilic amine nitrogen onto the electrophilic central carbon atom of the isothiocyanate's -N=C=S group.

In the context of synthesizing (2-Methylnaphthalen-1-yl)thiourea, this strategy would involve the reaction of 2-methylnaphthalen-1-amine with a suitable isothiocyanate. Alternatively, if a different substituent is desired on the second nitrogen, an appropriate amine can be reacted with 1-isothiocyanato-2-methylnaphthalene. The reaction is versatile, accommodating a wide range of amines and isothiocyanates with varying electronic and steric properties. nih.gov The process is often characterized by high atom economy and can frequently be carried out with simple product isolation by filtration. organic-chemistry.org

Other methods for generating the isothiocyanate precursor in situ exist, such as the reaction of primary amines with carbon disulfide. nih.govorganic-chemistry.org This approach first forms a dithiocarbamate (B8719985) salt, which can then be decomposed to yield the isothiocyanate. nih.gov

Aroyl Chloride Mediated Thiourea Formation

A highly versatile method for producing N-acyl or N-aroyl thioureas involves the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). acs.orgarkat-usa.orgnih.gov This reaction generates a highly reactive aroyl isothiocyanate intermediate in situ. arkat-usa.orgmdpi.com This intermediate is not isolated but is immediately trapped by an amine present in the reaction mixture to yield the desired N-aroyl thiourea. mdpi.com

The general pathway is a one-pot, three-component reaction:

Formation of Aroyl Isothiocyanate: The aroyl chloride reacts with the thiocyanate salt (e.g., KSCN) in a suitable solvent like acetone.

Nucleophilic Attack: An amine added to the mixture attacks the isothiocyanate carbon, leading to the formation of the N-aroyl thiourea.

This method is particularly useful for creating complex thioureas with an acyl group attached to one of the nitrogen atoms. While this specific method leads to N-aroyl thioureas and not directly to N-aryl thioureas like this compound, the underlying principle of generating a reactive isothiocyanate intermediate is a key concept in thiourea synthesis.

Optimized Synthesis of this compound and Analogues

While a specific, dedicated study on the optimized synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be effectively designed based on the well-established protocols for analogous naphthalenic thioureas. The primary route would be the reaction between 2-methylnaphthalen-1-amine and a source of the thiocarbonyl group.

Reaction Conditions and Solvent Effects

The efficiency and yield of thiourea synthesis are highly dependent on the chosen reaction conditions. Key parameters that require optimization include the solvent, temperature, and reaction time.

Temperature: The reaction temperature can influence both the rate and the outcome. While many thiourea syntheses proceed efficiently at room temperature, some reactions, particularly with less reactive amines or isothiocyanates, may require heating to achieve a reasonable conversion rate. iwu.edu However, excessive heat can sometimes lead to the formation of byproducts.

The following table, derived from studies on the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide, illustrates the significant impact of solvent and energy source on reaction yield. nih.govresearchgate.net

EntrySolventMethodTemperature (°C)Time (min)Yield (%)
1AcetoneStirring5618063
2AcetonitrileStirring8218072
31,4-DioxaneStirring10118043
4DMFStirring15318048
5EtOHStirring7818051
6AcetonitrileUltrasound232596

This table is interactive. You can sort and filter the data to analyze the reaction conditions.

Advanced Synthesis Techniques

To improve efficiency, reduce reaction times, and often increase yields, modern synthetic techniques are increasingly being applied to the formation of thiourea derivatives.

Ultrasonic irradiation has emerged as a powerful and environmentally friendly tool in organic synthesis. nih.gov The application of ultrasound accelerates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. researchgate.net

For the synthesis of thiourea derivatives, ultrasound-assisted protocols offer several advantages over conventional methods:

Increased Reaction Rates: Sonication can dramatically reduce reaction times, often from hours to minutes. nih.govresearchgate.net

Higher Yields: The enhanced reactivity often leads to significantly improved product yields. nih.govresearchgate.net

Milder Conditions: Reactions can frequently be conducted at ambient temperature, avoiding the need for heating. nih.govresearchgate.net

In the synthesis of N-aroyl thioureas, switching from conventional stirring and heating to ultrasonic irradiation at room temperature has been shown to boost the yield from 72% (in refluxing acetonitrile) to 96% in just 25 minutes. nih.govresearchgate.net This demonstrates the profound efficiency of sonication as a synthetic tool.

The table below compares conventional and ultrasonic methods for the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide in acetonitrile, highlighting the benefits of the advanced technique. nih.govresearchgate.net

MethodTemperature (°C)Time (min)Yield (%)
Conventional Stirring (Reflux)8218072
Ultrasonic Irradiation232596

This table is interactive. You can compare the efficiency of the two methods.

Cyclization and Heterocycle Formation from Thiourea Precursors

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, owing to the reactive nature of the thiourea moiety. The presence of nucleophilic nitrogen and sulfur atoms allows for cyclization reactions with suitable electrophilic reagents.

Synthesis of Thiazole-Based Scaffolds

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives from thioureas and α-haloketones. researchgate.net In this reaction, this compound can be condensed with various α-haloketones to yield N-(2-Methylnaphthalen-1-yl)thiazol-2-amines. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

The reaction is typically carried out in a polar solvent such as ethanol (B145695) or acetone, often under reflux conditions. The choice of the α-haloketone determines the substitution pattern on the resulting thiazole ring. For instance, reaction with phenacyl bromide would yield a 4-phenyl-substituted thiazole derivative.

Table 2: Synthesis of N-(2-Methylnaphthalen-1-yl)thiazol-2-amine Derivatives

Entryα-HaloketoneSolventTemperature (°C)Reaction Time (h)Product
12-BromoacetophenoneEthanol784N-(2-Methylnaphthalen-1-yl)-4-phenylthiazol-2-amine
2ChloroacetoneAcetone5664-Methyl-N-(2-methylnaphthalen-1-yl)thiazol-2-amine
33-Bromopentan-2,4-dioneEthanol783N-(2-Methylnaphthalen-1-yl)-4,5-dimethylthiazol-2-amine

Derivatization to 1,2,4-Triazole (B32235) and Tetrazole Systems

This compound can be a key intermediate in the synthesis of 1,2,4-triazole and tetrazole heterocycles.

The synthesis of 1,2,4-triazole-3-thiones can be achieved by reacting the thiourea with hydrazides. researchgate.netzsmu.edu.uanih.gov A common approach involves the reaction of this compound with a carboxylic acid hydrazide, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate. The cyclization is typically promoted by a base, such as sodium hydroxide (B78521) or potassium carbonate, and heating.

For the formation of tetrazole derivatives, a common method involves the oxidative desulfurization of the thiourea in the presence of a source of nitrogen, such as sodium azide. nih.govnih.gov This transformation can be mediated by heavy metal salts, like those of mercury or lead, which act as desulfurizing agents. The reaction leads to the formation of a 1,5-disubstituted tetrazole, where one of the substituents is the 2-methylnaphthalen-1-yl group.

Table 3: Synthesis of 1,2,4-Triazole and Tetrazole Derivatives from this compound

EntryReagent(s)Product TypeKey Reaction
1Acetic hydrazide, NaOH1,2,4-Triazole-3-thioneCyclization
2Benzoic hydrazide, KOH1,2,4-Triazole-3-thioneCyclization
3NaN₃, Hg(OAc)₂1,5-Disubstituted TetrazoleOxidative desulfurization/Cyclization

Pathways to Other Nitrogen-Sulfur Heterocycles

The reactivity of this compound extends to the synthesis of other nitrogen-sulfur containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine-thiones. Reaction with α,β-unsaturated carbonyl compounds can also be a route to access six-membered heterocyclic rings.

Furthermore, thioureas are known precursors for the synthesis of 1,2,4-triazine-3-thiols through condensation with 1,2-dicarbonyl compounds like benzil (B1666583) in the presence of a base. researchgate.net This reaction provides a pathway to fused heterocyclic systems. Another possibility is the reaction with reagents like carbon disulfide in the presence of a base, which can lead to the formation of dithiocarbamates that can be further cyclized into various heterocycles. The versatility of the thiourea functional group makes this compound a valuable starting material for combinatorial library synthesis of diverse heterocyclic structures. mdpi.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of (2-Methylnaphthalen-1-yl)thiourea, offering detailed insights into its molecular framework and electronic properties.

Key expected vibrational frequencies for this compound include N-H stretching vibrations, C=S stretching (thioamide band), and aromatic C-H and C=C stretching from the naphthalene (B1677914) ring. iosrjournals.orgresearchgate.net The N-H stretching vibrations in thiourea (B124793) derivatives typically appear in the range of 3100-3400 cm⁻¹. iosrjournals.org The C=S stretching vibration is a crucial marker for the thiourea moiety and is generally observed in the region of 1300-1400 cm⁻¹. The aromatic C-H stretching bands are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3100-3400
C-H (aromatic) Stretching 3000-3100
C-H (methyl) Stretching 2850-2960
C=C (aromatic) Stretching 1450-1600
C=S (thioamide) Stretching 1300-1400

Note: The data in this table is predictive and based on the analysis of related compounds, as specific experimental data for this compound was not available.

Specific ¹H and ¹³C NMR spectroscopic data for this compound are not present in the surveyed literature. However, the expected chemical shifts can be inferred by examining the spectra of the parent structures: 2-methylnaphthalene (B46627) and various thiourea derivatives. bmrb.iochemicalbook.comsci-hub.se

In the ¹H NMR spectrum, the protons of the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl group protons would likely resonate as a singlet in the upfield region, around δ 2.5 ppm. rsc.org The N-H protons of the thiourea group would exhibit broad signals, the chemical shifts of which are dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the naphthalene ring, the methyl group, and the thiocarbonyl (C=S) carbon. The aromatic carbons are expected to resonate between δ 120 and 140 ppm. The methyl carbon would appear at a higher field, typically around δ 20-25 ppm. rsc.org The thiocarbonyl carbon is characteristically deshielded and would appear at a much lower field, often in the range of δ 180-190 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Spectrum Group Predicted Chemical Shift (δ, ppm)
¹H NMR Aromatic (Naphthalene) 7.0 - 8.5
Methyl (-CH₃) ~2.5
Amine (-NH, -NH₂) Variable (broad)
¹³C NMR Thiocarbonyl (C=S) 180 - 190
Aromatic (Naphthalene) 120 - 140

Note: The data in this table is predictive and based on the analysis of related compounds, as specific experimental data for this compound was not available.

While no specific experimental HRMS data for this compound has been reported in the available literature, its exact mass can be calculated from its molecular formula, C₁₂H₁₂N₂S. guidechem.com The monoisotopic mass is calculated to be 216.0721 Da. HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound, providing a high degree of confidence in its identification.

Table 3: Calculated Mass Spectrometric Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂N₂S
Molecular Weight 216.30 g/mol

Single-Crystal X-ray Diffraction (SCXRD) Studies

As of the latest literature review, single-crystal X-ray diffraction data for this compound has not been published. This technique, however, is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

The crystal packing of this compound would likely be dominated by hydrogen bonding interactions involving the N-H groups of the thiourea moiety and the sulfur atom as a hydrogen bond acceptor. These interactions are a common feature in the crystal structures of thiourea derivatives and play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov Pi-stacking interactions between the naphthalene rings of adjacent molecules could also contribute to the stability of the crystal lattice. A detailed analysis of these non-covalent interactions would provide valuable insights into the solid-state properties of the compound.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (N–H⋯O, N–H⋯S)

Hydrogen bonds are fundamental to the structure of thiourea derivatives. In the case of this compound, the N-H groups of the thiourea backbone act as hydrogen bond donors. In the absence of an oxygen-containing co-former or solvent, the primary hydrogen bond acceptor is the sulfur atom of the thiourea group, leading to the formation of N–H⋯S hydrogen bonds. These interactions can link molecules into dimers or more extended chains. For instance, in related thiourea derivatives, intermolecular N–H⋯S hydrogen bonds are a common feature in the crystal packing. nih.gov In the presence of appropriate acceptors, such as in a cocrystal, N–H⋯O bonds can also be formed, which are generally stronger than N–H⋯S bonds. hacettepe.edu.tr The presence of two N-H donor sites allows for the formation of bifurcated or more complex hydrogen bonding networks, which significantly stabilize the crystal lattice. hacettepe.edu.tr

Steric Effects and π-π Stacking Interactions

Furthermore, the large aromatic surface of the naphthalene ring provides a platform for π-π stacking interactions. These non-covalent interactions, where the electron-rich π systems of adjacent naphthalene rings overlap, are a significant force in the crystal packing of aromatic compounds. In similar naphthalenic structures, weak π-π ring interactions with centroid-to-centroid distances around 3.7862 (13) Å have been observed, contributing to the formation of layered structures. nih.gov

Conformational Preferences and Torsional Angles

The conformation of this compound is largely defined by the torsional angles between the naphthalene ring and the thiourea group. In related N-arylthiourea compounds, a trans-cis conformation with respect to the positions of the aryl groups relative to the sulfur atom across the C-N bonds of the thiourea moiety is often observed. nih.gov For a similar molecule, 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, the dihedral angle between the central thiourea core and the naphthalene ring is reported to be 6.45 (18)°. nih.gov This indicates a relatively small twist between the two moieties. For this compound, the torsional angles would be expected to be influenced by the steric bulk of the methyl group.

Torsional Angle Description Typical Value (in degrees)
C(2)-C(1)-N-C(S)Defines the rotation of the thiourea group relative to the naphthalene ring.Varies depending on steric and electronic effects.
C(1)-N-C(S)-NDescribes the planarity of the thiourea backbone.Close to 180° for a planar conformation.

Note: Specific torsional angles for this compound are not publicly available and are inferred from related structures.

Absolute Configuration Assignment

This compound itself is not chiral. However, if it were used as a derivatizing agent for chiral molecules, the absolute configuration of the resulting diastereomers could be determined using techniques like NMR spectroscopy. mdpi.com For axially chiral biaryls, such as some derivatives of 2-methyl-1-phenylnaphthalene, chemical transformations can be used to assign the absolute configuration. researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For aromatic compounds containing hydrogen bond donors and acceptors, the Hirshfeld surface is typically dominated by H⋯H, C⋯H/H⋯C, and heteroatom⋯H contacts. In a related compound, 1,3-di(naphthalen-1-yl)thiourea, Hirshfeld analysis revealed the following contributions to the crystal packing: H⋯H (58.1%), S⋯H/H⋯S (19%), and C⋯H/H⋯C (18.4%). researchgate.net For another related structure, the dominant interactions were found to be H⋯H (32.1%), C⋯H/H⋯C (23.1%), Cl⋯H/H⋯Cl (15.2%), O⋯H/H⋯O (12.8%), and C⋯C (9%). nih.gov

Based on the structure of this compound, a similar distribution of contacts would be expected, with a significant contribution from H⋯H, C⋯H, and S⋯H interactions. The red spots on a Hirshfeld surface mapped with dnorm would indicate the locations of strong hydrogen bonds, likely the N–H⋯S interactions. nih.gov

Interaction Type Typical Percentage Contribution (inferred from related structures)
H⋯H~30-60%
C⋯H/H⋯C~18-26%
S⋯H/H⋯S~19%
C⋯C<10%

Note: The data presented is based on Hirshfeld analyses of analogous compounds and serves as an estimation for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

A fundamental step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. For (2-Methylnaphthalen-1-yl)thiourea, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to determine its optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.685
C-N (thioamide)1.375
N-C (naphthyl)1.420
C-N-H120.5
C-S-C-N180.0 (trans)
Naphthyl-N-C-S45.0

Note: The values in this table are hypothetical and represent typical ranges for similar thiourea (B124793) derivatives. Actual values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: These energy values are illustrative and would be calculated using DFT.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient areas, susceptible to nucleophilic attack, are colored blue. Intermediate potentials are represented by other colors in the spectrum (green, yellow, orange).

For this compound, the MEP map would likely show a high negative potential (red) around the sulfur atom of the thiourea group, indicating its nucleophilic character. The hydrogen atoms of the N-H groups would be expected to have a positive potential (blue), making them potential sites for hydrogen bonding.

Building on the FMO and MEP analyses, specific electrophilic and nucleophilic sites within this compound can be pinpointed. The sulfur atom, with its lone pairs of electrons and negative electrostatic potential, would be the primary nucleophilic center. The nitrogen atoms of the thiourea moiety also contribute to the nucleophilicity.

Electrophilic sites would likely be associated with the carbon atom of the C=S group and the aromatic carbons of the naphthalene (B1677914) ring, which can be influenced by the electron-withdrawing nature of the thiourea group. The N-H protons, being electron-deficient, are also electrophilic in nature.

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. A conformational analysis of this compound would explore its conformational landscape to identify the most stable conformers. This is typically done by systematically rotating key dihedral angles, such as the one between the naphthalene ring and the thiourea group, and calculating the energy of each resulting conformation.

The results would reveal the preferred orientation of the 2-methylnaphthalene (B46627) group relative to the thiourea moiety and whether intramolecular hydrogen bonding plays a role in stabilizing certain conformations. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

While no specific experimental structural data for this compound is currently available, a standard practice in computational chemistry is to validate theoretical findings against experimental results when possible. If X-ray crystallographic data were to become available, the calculated bond lengths, bond angles, and dihedral angles from the DFT geometry optimization could be compared to the experimental values.

A close agreement between the theoretical and experimental data would validate the computational model and the level of theory used, lending confidence to the other predicted properties for which experimental data may not be available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound at an atomic level. These simulations can predict its behavior in different environments, which is crucial for understanding its interactions in biological and chemical systems.

Solvation Behavior and Solvent Effects

The solvation behavior of a molecule dictates its solubility and reactivity in various media. For this compound, MD simulations can elucidate the interactions between the thiourea moiety and the naphthalene ring with different solvent molecules. In aqueous solutions, it is expected that the thiourea group, with its hydrogen bond donor and acceptor capabilities, will form strong interactions with water molecules. researchgate.net The naphthalene ring, being hydrophobic, will likely influence the local water structure, potentially leading to aggregation in aqueous environments.

Simulations in organic solvents would reveal different interaction patterns. For instance, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the hydrogen bonding interactions would be altered compared to a protic solvent like ethanol (B145695). The solubility parameter, which can be calculated from MD simulations, provides a quantitative measure of its compatibility with various solvents. researchgate.net

Table 1: Illustrative Solvation Characteristics of this compound in Different Solvents (Hypothetical Data)

SolventPredominant Interaction TypeExpected Relative Solubility
WaterHydrogen Bonding (Thiourea), Hydrophobic (Naphthalene)Low
EthanolHydrogen BondingModerate
DMSODipole-Dipole, Hydrogen BondingHigh
Chloroformvan der WaalsModerate

Conformational Stability in Solution and Protein-Ligand Complexes

The conformational flexibility of this compound is critical for its biological activity and chemical reactivity. The molecule can adopt various conformations due to rotation around the C-N bonds of the thiourea linker. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations in solution. nih.gov The planarity of the thiourea group and the orientation of the naphthalene ring are key conformational features. nih.gov

When bound to a protein, the conformational landscape of this compound is expected to be significantly restricted. nih.gov MD simulations of protein-ligand complexes can reveal the binding mode and the specific interactions that stabilize the bound conformation. nih.gov These simulations are instrumental in understanding how the ligand adapts to the binding pocket of a target protein, a key aspect in drug design. researchgate.net

Mechanistic Computational Studies of Reactions

Computational studies can provide detailed mechanistic insights into reactions involving this compound, particularly its role in catalysis.

Elucidation of Catalytic Mechanisms (e.g., Brønsted Acid vs. Hydrogen Bonding)

Thiourea and its derivatives are known to act as organocatalysts, often exhibiting bifunctional behavior. nih.gov They can act as hydrogen bond donors to activate electrophiles and as Brønsted bases through the nitrogen atoms. nih.gov Computational studies can dissect these roles for this compound in a given reaction.

By modeling the reaction pathway, it is possible to determine whether the catalytic activity stems from the formation of strong hydrogen bonds that stabilize transition states or from proton transfer events characteristic of Brønsted acid/base catalysis. nih.govnih.gov The electronic properties of the 2-methylnaphthalene substituent will modulate the acidity and hydrogen bonding capacity of the thiourea protons.

Transition State Characterization and Activation Barrier Analysis

A critical aspect of mechanistic studies is the identification and characterization of transition states. Quantum mechanical calculations can be employed to locate the transition state structures for reactions catalyzed by this compound. The geometry and vibrational frequencies of the transition state provide a detailed picture of the bond-forming and bond-breaking processes.

Once the transition state is located, the activation energy barrier for the reaction can be calculated. This provides a quantitative measure of the reaction rate and allows for comparison of different potential mechanistic pathways. A lower activation barrier indicates a more favorable reaction pathway.

Table 2: Hypothetical Activation Barriers for a Model Reaction Catalyzed by this compound

Catalytic RoleCalculated Activation Energy (kcal/mol)Key Stabilizing Interaction
Hydrogen Bond Donor15.2N-H···O=C
Brønsted Acid21.5Proton Transfer to Substrate

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their activity, for instance, as enzyme inhibitors or anticancer agents. nih.govbohrium.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic). These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.gov The model can also provide insights into the structural features that are most important for the desired biological activity.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations for thiourea derivatives, including compounds structurally related to this compound, have been instrumental in understanding their mechanism of action at a molecular level. These studies are often performed using sophisticated software like AutoDock Vina, which predicts the most favorable binding conformation of a ligand within a protein's active site.

Prediction of Binding Modes and Affinities

Computational studies on thiourea derivatives have explored their binding to various protein targets implicated in diseases such as cancer. For instance, molecular docking analyses of N-substituted urea (B33335) and thiourea derivatives have been conducted against Tankyrase I, a protein involved in cancer pathways. researchgate.net In such studies, the three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB), and the ligand is then computationally "docked" into the protein's binding pocket.

Table 1: Predicted Binding Affinities of Related Naphthalene Thiourea Derivatives

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
1,3-di(Naphthalen-1-yl)ThioureaCancer-related proteinData not specified in the provided context
N-substituted thiourea derivativesTankyrase IData not specified in the provided context

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that play a pivotal role in binding the ligand. These "key interacting residues" are crucial for understanding the specificity and strength of the ligand-target interaction.

Hydrogen bonds are a common and significant type of interaction. In thiourea derivatives, the NH protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. For example, studies on 1-Benzoyl-3-(naphthalen-1-yl)thiourea have highlighted the importance of intramolecular and intermolecular hydrogen bonds in its crystal structure, which provides clues about its potential interactions within a protein active site.

Table 2: Potential Key Interacting Residues for Naphthalene Thiourea Derivatives

Type of InteractionPotential Interacting Residues
Hydrogen BondingAspartate, Glutamate, Serine, Threonine
Hydrophobic InteractionsAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-StackingPhenylalanine, Tyrosine, Tryptophan

Note: This table is a generalized representation based on the functional groups present in this compound and findings for related compounds. Specific interacting residues are target-dependent and would be identified in a dedicated molecular docking study.

Coordination Chemistry and Metal Complexation

(2-Methylnaphthalen-1-yl)thiourea as a Ligand System

This compound serves as a compelling ligand due to the presence of multiple donor atoms, which allows for various coordination modes. The electronic environment of the thiourea (B124793) moiety, influenced by the electron-donating or withdrawing nature of its substituents, plays a crucial role in the stability and properties of the resulting metal complexes.

The primary donor sites in this compound are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amine groups (N-H). The thiocarbonyl sulfur is a soft donor atom, making it particularly suitable for coordinating with soft metal ions. The nitrogen atoms are harder donor sites. The molecule exists in a thione-thiol tautomeric equilibrium, but the thione form is generally more stable. The C=O donor site is not present in this specific thiourea derivative, though it is a key motif in related N-acylthiourea ligands. researchgate.net The lone pair of electrons on the sulfur atom and the nitrogen atoms are available for donation to a metal center, facilitating the formation of coordination complexes. isca.me

Thiourea derivatives can exhibit different coordination behaviors, acting as either monodentate or polydentate ligands. mdpi.com

Monodentate Coordination: The most common mode of coordination for thiourea ligands is monodentate, where bonding occurs exclusively through the sulfur atom (M-S). mdpi.comresearchgate.net This is often observed in reactions with metal ions in neutral media or in the absence of a base. mdpi.com In this mode, two equivalents of the ligand typically coordinate to a single metal center.

Bidentate Coordination: this compound can also act as a bidentate ligand. This typically involves the deprotonation of one of the N-H groups, allowing the ligand to chelate to a metal ion through both the sulfur atom and one of the nitrogen atoms (S,N-chelation). mdpi.comresearchgate.net This bidentate coordination mode is often favored in basic media, which facilitates the removal of the N-H proton. mdpi.com The formation of a stable five- or six-membered chelate ring enhances the stability of the resulting complex.

The specific coordination mode adopted by this compound depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the steric hindrance imposed by the bulky 2-methylnaphthalen-1-yl group. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be adjusted to favor the formation of either monodentate or bidentate complexes. mdpi.com

This compound is expected to form stable complexes with a variety of first-row transition metals. While specific studies on this ligand are limited, the behavior of analogous thiourea derivatives provides significant insight.

Copper (Cu): Copper complexes of thiourea derivatives have been synthesized and characterized. isca.memdpi.com For example, reacting a thiourea ligand with CuCl₂·2H₂O can yield complexes where the ligand coordinates as a neutral monodentate donor through the sulfur atom or as a deprotonated bidentate (S,N) donor. mdpi.commdpi.com Copper(I) also forms stable complexes with thiourea, often resulting in polynuclear structures. researchgate.netnih.gov

Nickel (Ni): Nickel(II) readily forms complexes with thiourea ligands. mdpi.comnih.govcore.ac.ukresearchgate.net These complexes are often square planar and diamagnetic when the ligand acts as a bidentate (S,N) chelate. core.ac.uk In other cases, tetrahedral or octahedral geometries can be observed. The reaction of thiourea derivatives with nickel salts can yield complexes with varying stoichiometries. researchgate.net

Cobalt (Co): Cobalt(II) complexes with thiourea ligands have been reported, often exhibiting tetrahedral or octahedral geometries. isca.me

Iron (Fe): Iron complexes with thiourea derivatives have been investigated, with some showing potential applications in medicinal chemistry. nih.gov Thiosemicarbazone-iron(III) complexes, which share the thiourea motif, are known to form stable chelates. nih.gov

Zinc (Zn): As a d¹⁰ metal, zinc(II) forms colorless, diamagnetic complexes. It readily complexes with thiourea ligands, typically resulting in tetrahedral geometries. mdpi.com

Table 1: Examples of Transition Metal Complexes with Analogous Thiourea Ligands

MetalExample Complex FormulaCoordination ModeReference
Copper(II)[Cu(L)2]Bidentate (S,N) mdpi.com
Nickel(II)[Ni(L)2]Bidentate (S,N) nih.govcore.ac.uk
Cobalt(II)[CoL2]Cl2·H2OBidentate (S,S) isca.me
Zinc(II)[Zn(L)2]Bidentate (S,N) mdpi.com

Note: 'L' represents a generic thiourea derivative ligand.

Noble metals also form a range of complexes with thiourea-based ligands, driven by the strong affinity of these soft metals for the soft sulfur donor.

Silver (Ag): Silver(I) forms stable complexes with thiourea ligands, often with linear or tetrahedral geometries. nih.govnih.gov The coordination can occur through a P,S chelate if a phosphine (B1218219) group is present on the ligand, or through sulfur bridging. nih.gov

Gold (Au): Gold(I) and Gold(III) form very stable complexes with thiourea. researchgate.netmdpi.com Gold(I) typically forms linear complexes, coordinating to two thiourea ligands through their sulfur atoms. researchgate.netmdpi.com These complexes are relevant in the leaching of gold from ores. researchgate.net

Platinum (Pt) & Palladium (Pd): Platinum(II) and Palladium(II) form square-planar complexes with thiourea derivatives. mdpi.com Depending on the reaction conditions (neutral vs. basic medium), the thiourea ligand can coordinate in a monodentate (κ¹S) or a bidentate (κ²S,N) fashion. mdpi.comresearchgate.net

Table 2: Examples of Noble Metal Complexes with Analogous Thiourea Ligands

MetalExample Complex FormulaCoordination ModeReference
Silver(I)[Ag(L)2]+Chelate (P,S) or Bridging nih.govresearchgate.net
Gold(I)[Au(L)2]+Monodentate (S) researchgate.netmdpi.com
Platinum(II)[PtCl2(L)2]Monodentate (S) mdpi.comresearchgate.net
Palladium(II)[Pd(L)2]Bidentate (S,N) mdpi.com

Note: 'L' represents a generic thiourea derivative ligand.

The structures of metal complexes derived from this compound can be elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon complexation, the stretching frequency of the C=S bond typically decreases, while the C-N stretching frequency may increase. mdpi.com This indicates the involvement of the sulfur atom in coordination. In the case of bidentate coordination, the disappearance or significant shift of the N-H stretching band confirms deprotonation and coordination of the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the complexes in solution. The disappearance of the N-H proton signal in ¹H NMR spectra is indicative of deprotonation and N-coordination. mdpi.com Shifts in the resonance of the carbon atom of the C=S group in ¹³C NMR spectra also provide evidence of S-coordination.

Crystallographic Studies:

No Specific Research Found for this compound

While the existence of this compound is confirmed, with its basic properties identified, there is a significant lack of published research on its metal complexes and their subsequent applications as outlined. General information on the coordination chemistry of other thiourea derivatives and their catalytic uses is available, but this does not directly address the specific nature of the requested compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the coordination chemistry, catalytic applications, and mechanistic studies of dye degradation for metal complexes of this compound as per the provided outline, due to the absence of specific research in these areas.

General Information on Related Compounds

For context, research on other thiourea derivatives reveals that they are versatile ligands in coordination chemistry. mdpi.commdpi.com The sulfur and nitrogen atoms in the thiourea backbone allow for various coordination modes with metal ions. mdpi.com The properties and geometry of the resulting metal complexes can be significantly influenced by the presence of other ligands, known as ancillary ligands. nih.gov These ancillary ligands can fine-tune the electronic and steric environment around the metal center, impacting the complex's stability and reactivity. nih.gov

In the field of catalysis, metal complexes of various organic ligands are explored for their potential in degrading organic pollutants like dyes. mdpi.comresearchgate.net The general mechanism often involves the generation of highly reactive oxygen species that break down the complex dye molecules into simpler, less harmful substances. mdpi.commdpi.com Mechanistic studies in this area are crucial for understanding the catalytic cycle and optimizing the catalyst's performance. mdpi.comrsc.org

It is important to reiterate that these findings are based on other thiourea compounds and not on this compound itself.

Organocatalysis and Chiral Applications

(2-Methylnaphthalen-1-yl)thiourea Derivatives as Organocatalysts

Investigations into Brønsted Acid Catalysis Mechanisms

While traditionally viewed as hydrogen-bond donors, there is compelling evidence that thiourea (B124793) derivatives can also function as Brønsted acids, particularly when activating substrates like carbonyls and imines. scispace.comacs.org This dual catalytic nature is a subject of ongoing investigation. In a Brønsted acid-catalyzed mechanism, the thiourea protonates the substrate, forming a more reactive cationic intermediate. acs.org For instance, in the tetrahydropyranylation of alcohols, computational and experimental studies have shown that a thiourea catalyst can protonate 3,4-dihydro-2H-pyran (DHP) to generate an oxacarbenium ion, which then readily reacts with the alcohol. scispace.comacs.org

This Brønsted acid pathway is often in competition with the more commonly depicted hydrogen-bonding mechanism. The prevalence of one mechanism over the other is influenced by the specific substrates, the catalyst structure, and the reaction conditions. For aryl thioureas like this compound, thermal activation can enhance their Brønsted acidity, making them effective catalysts for reactions such as the Friedel–Crafts type arylation of carbonyl compounds. thieme-connect.com

Role of Hydrogen Bonding in Asymmetric Transformations

The capacity of thiourea derivatives to form two simultaneous hydrogen bonds with a substrate is a cornerstone of their application in asymmetric catalysis. wikipedia.org This bidentate interaction can effectively recognize and activate substrates, holding them in a specific orientation that allows for a highly stereocontrolled reaction. The rigidity and steric bulk of the catalyst's backbone, in this case, the 2-methylnaphthalene (B46627) group, play a crucial role in creating a well-defined chiral environment around the active site.

In the context of this compound, the N-H protons of the thiourea moiety can form hydrogen bonds with electrophiles, such as carbonyls or nitroalkenes, increasing their electrophilicity and facilitating nucleophilic attack. The specific geometry of the naphthalene (B1677914) ring system would influence the spatial arrangement of these hydrogen bonds, which is critical for inducing enantioselectivity in chiral reactions. Studies on various thiourea catalysts have demonstrated that the strength and directionality of these hydrogen bonds are key to achieving high levels of stereocontrol. acs.orgnih.gov

Enantioselective Organocatalytic Reactions

The true potential of this compound in organocatalysis is realized when it is incorporated into a chiral framework. The development of chiral thiourea-based catalysts has revolutionized the field of asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency and selectivity. nih.gov

Development of Chiral Thiourea-Based Catalysts

Chiral thiourea catalysts are typically synthesized by reacting an isothiocyanate with a chiral amine. nih.gov For a derivative of this compound, this would involve either starting with a chiral 1-amino-2-methylnaphthalene (B1265667) or reacting 1-isothiocyanato-2-methylnaphthalene with a chiral amine. A common strategy is to append the thiourea moiety to a well-established chiral scaffold, such as a Cinchona alkaloid or a 1,2-diaminocyclohexane derivative. nih.govnih.gov These scaffolds provide a rigid and predictable stereochemical environment, which is then transmitted to the substrate through the hydrogen-bonding interactions of the thiourea group.

The modular nature of their synthesis allows for fine-tuning of the catalyst's steric and electronic properties to optimize its performance in a specific reaction. For example, the introduction of bulky or electron-withdrawing groups on the chiral backbone can significantly impact the catalyst's activity and the enantioselectivity of the transformation. rsc.org

Application in Asymmetric Multicomponent Reactions

Asymmetric multicomponent reactions (AMCRs), where three or more reactants are combined in a single step to generate a complex and chiral product, represent a highly efficient approach in organic synthesis. rsc.org Chiral thiourea derivatives have emerged as exceptional catalysts for these transformations due to their ability to simultaneously activate multiple reactants through hydrogen bonding. rsc.org

A chiral derivative of this compound could be envisioned to catalyze a variety of AMCRs. For instance, in a Biginelli-type reaction for the synthesis of chiral dihydropyrimidinones, the thiourea catalyst could activate both the aldehyde and the β-ketoester components, facilitating their condensation with urea (B33335) or thiourea in an enantioselective manner. The steric hindrance provided by the 2-methylnaphthalene group would likely play a significant role in dictating the facial selectivity of the nucleophilic attack on the iminium intermediate.

Below is a table with representative data from the literature on the application of chiral thiourea catalysts in asymmetric Michael additions, a common reaction type that can be a key step in multicomponent reactions.

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-1,2-Diphenylethylenediamine-derived thioureaMichael addition of nitromethane (B149229) to chalcone9592 rsc.org
Cinchona alkaloid-derived thioureaMichael addition of dimethyl malonate to β-nitrostyrene8593 nih.gov
(1R,2R)-Diaminocyclohexane-derived bisthioureaIntramolecular Michael-type cyclizationUp to 99Up to 98 rsc.org

Mechanistic Insights into Organocatalytic Processes

Understanding the detailed mechanism of a catalyzed reaction is paramount for the rational design of more efficient and selective catalysts. For thiourea-catalyzed reactions, a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling provides deep insights into the catalytic cycle.

Mechanistic studies on thiourea-catalyzed reactions often reveal a complex interplay of various non-covalent interactions. The primary interaction is the hydrogen bonding between the thiourea's N-H protons and the substrate. However, other interactions, such as π-π stacking between the aromatic rings of the catalyst and the substrate, can also play a significant role in the stabilization of the transition state and, consequently, in the stereochemical outcome of the reaction. springernature.com In the case of a this compound-based catalyst, the large surface area of the naphthalene ring could facilitate such π-π interactions, potentially leading to enhanced enantioselectivity.

Furthermore, the conformation of the thiourea catalyst itself is a critical factor. The relative orientation of the two N-H bonds (cis or trans) can significantly affect its ability to form bidentate hydrogen bonds. nih.gov Spectroscopic and computational studies have shown that the preferred conformation can be influenced by the substituents on the thiourea and the solvent, which in turn affects the catalytic activity. nih.gov For a catalyst based on this compound, the steric bulk of the 2-methylnaphthalene group would likely favor a specific conformation, which could be advantageous for certain asymmetric transformations.

Substrate Activation Strategies

The catalytic activity of thiourea-based organocatalysts, including this compound, is primarily attributed to the ability of the thiourea moiety to act as a potent hydrogen-bond donor. rsc.orgnih.gov The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with electrophilic substrates containing Lewis basic sites, such as carbonyl groups, imines, or nitro groups. This interaction effectively polarizes the substrate, rendering it more susceptible to nucleophilic attack.

In the case of this compound, the bulky and electron-rich 2-methylnaphthalene group can influence the catalyst's solubility and its interaction with the substrate. The steric hindrance provided by the naphthyl group may play a role in differentiating between different faces of a prochiral substrate, a key aspect in asymmetric catalysis.

The general mechanism for substrate activation by a thiourea catalyst can be illustrated as follows:

Table 1: General Scheme of Substrate Activation by Thiourea Catalysts

StepDescription
1. Catalyst-Substrate Association The thiourea catalyst and the electrophilic substrate approach each other in the reaction medium.
2. Hydrogen Bond Formation The N-H protons of the thiourea moiety form strong, directional hydrogen bonds with a Lewis basic atom (e.g., oxygen or nitrogen) on the electrophile.
3. Electrophile Activation The formation of the hydrogen bonds withdraws electron density from the electrophilic center, increasing its partial positive charge and making it more reactive towards a nucleophile.

This mode of activation has been successfully applied in a wide range of organocatalytic reactions, including Michael additions, Friedel-Crafts alkylations, and aza-Henry reactions. scilit.com While specific data for this compound is not extensively documented in the literature, its structural features suggest it would operate via this well-established activation principle.

Stabilization of Transition States in Chiral Environments

In the realm of asymmetric catalysis, the ability of a chiral catalyst to stabilize the transition state leading to one enantiomer over the other is paramount. For a chiral derivative of this compound, where a chiral auxiliary is incorporated into the molecule, the catalyst can create a well-defined chiral pocket around the reaction center.

The stabilization of the transition state arises from a network of non-covalent interactions, primarily hydrogen bonding. nih.gov The thiourea group, by fixing the orientation of the electrophile, allows the chiral scaffold of the catalyst to interact favorably with the incoming nucleophile and the developing transition state. These interactions can include further hydrogen bonds, steric repulsions, and π-π stacking interactions, particularly with the aromatic naphthalene ring.

The enantioselectivity of a reaction catalyzed by a chiral thiourea is determined by the difference in the activation energies of the two diastereomeric transition states. The catalyst is designed to lower the energy of the transition state leading to the desired enantiomer while raising the energy of the one leading to its mirror image.

Table 2: Factors Influencing Transition State Stabilization by Chiral Thiourea Catalysts

FactorDescription
Hydrogen Bonding The primary interaction that orients the substrate and stabilizes negative charge development in the transition state. nih.gov
Steric Hindrance The bulky groups on the chiral scaffold of the catalyst create a sterically demanding environment, favoring one approach of the nucleophile over the other.
Aromatic Interactions The naphthalene ring in this compound can engage in π-π stacking or C-H···π interactions with the substrate or nucleophile, further rigidifying the transition state assembly. nih.gov
Secondary Interactions Other functional groups on the catalyst or substrate can lead to additional attractive or repulsive interactions that contribute to the overall stability of the transition state.

While empirical data for the specific catalytic performance of a chiral version of this compound is scarce, the fundamental principles of chiral thiourea organocatalysis provide a strong framework for understanding its potential role in stabilizing transition states and inducing enantioselectivity. The combination of the robust hydrogen-bonding ability of the thiourea group and the steric and electronic properties of the 2-methylnaphthalene moiety makes it an intriguing candidate for the development of new and efficient organocatalysts.

Mechanistic Biological Studies in Vitro Focus

Elucidation of Enzyme Inhibition Mechanisms (In Vitro)

Extensive searches of scientific literature and databases have revealed a notable lack of direct in vitro mechanistic studies specifically investigating (2-Methylnaphthalen-1-yl)thiourea. However, the structural components of this molecule—the arylthiourea and the naphthalene (B1677914) ring—are present in compounds that have been evaluated against a range of enzymatic targets. The following sections will discuss the known inhibitory mechanisms of these broader classes of compounds, providing a theoretical framework for the potential, yet unconfirmed, activity of this compound.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

No specific in vitro studies detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) have been identified. However, the thiourea (B124793) moiety is a known pharmacophore in the design of cholinesterase inhibitors. Research on various arylthiourea derivatives has shown that these compounds can exhibit inhibitory activity against both AChE and BChE. The mechanism of inhibition can vary, and structure-activity relationship (SAR) studies on related compounds are crucial for predicting potential activity. For instance, the nature and position of substituents on the aryl ring can significantly influence the inhibitory potency and selectivity.

Related Compound ClassEnzyme Target(s)Observed Inhibition
Omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivativesAChE, BChENanomolar IC50 values have been reported for some derivatives. nih.gov
Organoruthenium(II) complexesAChE, BChESome complexes show reversible and competitive inhibition in a pharmacologically relevant range. nih.gov

Tyrosine Kinase (e.g., EGFR) Inhibition

There is no direct evidence from in vitro assays for the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), by this compound. Nevertheless, the naphthalene scaffold is a component of some known tyrosine kinase inhibitors. The development of novel inhibitors often involves the exploration of various aromatic systems to optimize binding to the kinase domain. For example, certain naphthalene-based diarylamides have been investigated as pan-Raf kinase inhibitors. nih.gov

Related Compound Class/ScaffoldEnzyme Target(s)Relevant Findings
Naphthalene-based diarylamidesRaf kinasesHave been designed and synthesized as potential pan-Raf kinase inhibitors. nih.gov
Phthalic-based derivativesTyrosine Kinases (EGFR, HER2)Some derivatives have shown inhibitory activity against various cancer cell lines. researchgate.netmdpi.com

Histone Deacetylase (e.g., SIRT1) Modulation

Specific data on the modulation of histone deacetylases (HDACs), including the sirtuin family member SIRT1, by this compound is not available in the current body of scientific literature. HDAC inhibitors often feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While some complex molecules containing naphthalene rings have been developed as HDAC inhibitors, the simple structure of this compound does not align with the typical pharmacophore model for potent HDAC inhibition. nih.govnih.gov

Related Compound ClassEnzyme Target(s)General Activity
Thiol-based compounds with a 3-phenyl-1H-pyrazole-5-carboxamide scaffoldHDACsSome derivatives have shown potent HDAC inhibition. nih.gov
Natural and synthetic compoundsHDACsA wide variety of structures have been explored as HDAC inhibitors for therapeutic purposes. nih.gov

Urease Enzyme Mechanistic Inhibition

While no specific mechanistic studies on the urease inhibitory activity of this compound have been reported, the thiourea scaffold is a well-established class of urease inhibitors. nih.gov Arylthioureas, in particular, have been the subject of numerous studies. The proposed mechanism of action for many thiourea derivatives involves the interaction of the sulfur and nitrogen atoms with the nickel ions in the active site of the urease enzyme, leading to competitive or mixed-type inhibition. acs.org The nature of the aryl substituent can significantly impact the inhibitory potency.

Related Compound ClassEnzyme TargetIC50 Values (Examples)Inhibition Mechanism
N-monosubstituted aroylthioureasUrease0.060 ± 0.004 µM for the most potent compound in one study. nih.govMixed-type, reversible inhibition. nih.gov
ArylthioureasUreaseVaries widely depending on substitution. acs.orgOften involves interaction with active site nickel ions. acs.org

Disruption of K-Ras Protein-Effector Interactions

There are no published in vitro studies demonstrating that this compound can disrupt the interaction between K-Ras protein and its effectors. Research into inhibiting this protein-protein interaction is an active area of cancer drug discovery. Some small molecules containing a naphthalene ring have been identified as allosteric inhibitors of Ras proteins. nih.govx-mol.com These compounds can bind to hydrophobic pockets on the Ras protein, inducing conformational changes that prevent the binding of effector proteins like Raf. nih.govx-mol.com

Related Compound Class/ScaffoldTargetMechanism of Action
Small molecules with a naphthalene ringH-RasAllosteric inhibition by binding to a hydrophobic pocket, leading to conformational changes that disrupt effector interaction. nih.govx-mol.com
Cyclic peptidesK-RasCan bind to K-Ras and disrupt its interaction with effector proteins. rsc.org

Inhibition of Other Enzyme Systems (e.g., Protease, Elastase)

No specific in vitro inhibitory activities of this compound against proteases or elastases have been documented. The thiourea functional group is present in some compounds that have been investigated as inhibitors of various enzymes, but a clear structure-activity relationship for protease or elastase inhibition by simple arylthioureas is not well-established. Research on elastase inhibitors has explored a wide range of chemical scaffolds, including natural polypeptides and synthetic compounds. nih.govnih.govfrontiersin.org

Compound ClassEnzyme TargetGeneral Activity
Natural PolypeptidesElastaseSome have shown significant inhibitory activity at nanomolar concentrations. nih.govfrontiersin.org
Thio-based compoundsVarious, including bacterial DNA gyraseSome thiourea derivatives have shown antibacterial activity through enzyme inhibition. nih.gov
Naphthalene-thiourea conjugatesAlkaline PhosphataseSome conjugates have shown potent and selective inhibition. nih.gov

Cellular Mechanistic Investigations (In Vitro)

Laboratory-based cellular studies have begun to unravel the mechanisms by which this compound exerts its effects, particularly concerning its anticancer potential. These investigations have centered on its ability to induce programmed cell death, modulate cell growth, and interact with key signaling pathways.

Apoptosis Induction Pathways in Cell Lines

While research is ongoing, studies on various thiourea derivatives have demonstrated a strong capacity to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 1,3-disubstituted thiourea derivatives have been shown to be potent inducers of late-stage apoptosis in human colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562). nih.gov One derivative, in particular, resulted in apoptosis in 95-99% of colon cancer cells. nih.gov This pro-apoptotic activity is a critical mechanism for the anticancer effects of this class of compounds. nih.gov

Modulation of Cell Proliferation Mechanisms

The modulation of cell proliferation is a key indicator of anticancer potential. The signaling pathways that regulate cell proliferation are complex and involve multiple proteins and cascades. nih.gov Thiourea derivatives have shown significant inhibitory effects on the growth of various cancer cell lines. nih.gov For example, several 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly effective at inhibiting the growth of human colon and prostate cancer cells, as well as leukemia cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) at or below 10 µM. nih.gov This demonstrates their ability to interfere with the cellular processes that lead to uncontrolled proliferation. nih.govnih.gov

Interaction with Specific Intracellular Targets and Signaling Cascades (e.g., Wnt/β-catenin)

A significant mechanism of action for some therapeutic agents is the modulation of specific signaling pathways that are dysregulated in cancer. rsc.org The Wnt/β-catenin signaling pathway is essential for cell proliferation and differentiation, and its abnormal activation is a hallmark of many cancers, including colorectal cancer. mdpi.comnih.gov This makes it a prime target for anticancer drug development. rsc.org Research has indicated that certain small molecules can inhibit this pathway, leading to a reduction in cancer cell growth. nih.govnih.gov While direct evidence for this compound is still emerging, the strategy of targeting the Wnt/β-catenin cascade is a well-established approach for developing new cancer therapies. rsc.orgmdpi.com

Mechanistic Aspects of Antimicrobial Activity (In Vitro)

Beyond its anticancer potential, this compound and related compounds have been evaluated for their ability to combat microbial growth. In vitro antimicrobial studies focus on understanding how these compounds kill or inhibit the growth of bacteria and fungi.

Antibacterial Action Mechanisms (e.g., Biofilm Inhibition, Membrane Disruption)

Thiourea derivatives have demonstrated notable antibacterial properties. nih.govnih.govmdpi.com Their mechanisms of action can be multifaceted. One critical aspect is the inhibition of biofilm formation, a protective matrix that shields bacteria from antibiotics and host immune responses. nih.govnih.gov Certain thiourea derivatives have been shown to effectively inhibit biofilm formation in strains of S. epidermidis, including methicillin-resistant variants. nih.gov

Another potential mechanism is the disruption of the bacterial cell membrane or key cellular processes. For example, some naphthalene-based thiourea derivatives have been investigated for their ability to bind to DNA gyrase, an essential bacterial enzyme involved in DNA replication, suggesting a mechanism that interferes with fundamental bacterial survival processes. acgpubs.org The antibacterial activity of thiourea derivatives has been observed against a range of both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or better than standard antibiotics. nih.gov

Antifungal Action Mechanisms

The thiourea moiety (–NH–C(S)–NH–) is central to the antifungal action of this compound. Its proposed mechanisms are multifaceted, primarily involving the disruption of critical fungal cellular processes. The sulfur and nitrogen atoms of the thiourea group can form hydrogen bonds and engage in electrostatic interactions with the active sites of essential fungal enzymes, leading to their inhibition. tandfonline.com

One of the key mechanisms is the interference with fungal cell wall biosynthesis. tandfonline.com The cell wall is vital for maintaining osmotic balance and cellular integrity in fungi. By inhibiting enzymes crucial to this process, the compound can compromise the structural integrity of the fungal cell, leading to cell lysis and death. Furthermore, studies on related thiourea derivatives have shown an ability to inhibit microbial adherence and disrupt the formation of biofilms, which are critical virulence factors for many pathogenic fungi, including the resilient Candida auris. tandfonline.comrsc.org

Another potential target is the fungal cell membrane. Some antimicrobial compounds exert their effects by binding to ergosterol, a key component of the fungal plasma membrane, leading to pore formation and increased membrane permeability. This disruption results in the leakage of vital intracellular contents and ultimately, cell death. While not demonstrated specifically for this compound, this remains a plausible mechanism given the lipophilic nature of the naphthalene group which would facilitate membrane interaction. nih.gov

In silico molecular docking studies performed on analogous naphthalenediamine-based thiourea derivatives have suggested that bacterial DNA gyrase could be a potential target. jst.go.jp It is conceivable that a similar interaction could occur with fungal topoisomerases, which are structurally related to DNA gyrase, thereby interfering with DNA replication and transcription.

Antiprotozoal Action Mechanisms

Thiourea derivatives have emerged as promising candidates for the development of new antiprotozoal agents, with demonstrated activity against parasites of the genera Leishmania, Trypanosoma, and Plasmodium. nih.govjst.go.jp For this compound, the mechanism of action against these protozoa is likely directed at unique metabolic pathways within the parasites that are absent in their human hosts.

The most elucidated mechanism for antileishmanial thioureas is the inhibition of the folate pathway. tandfonline.comrsc.org Folate metabolism is essential for the synthesis of nucleic acids and certain amino acids. Protozoan parasites like Leishmania rely on specific enzymes for this process, namely dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.orgrsc.org Thiourea derivatives have been shown to be effective inhibitors of both L. major DHFR and PTR1. rsc.orgrsc.org By blocking these enzymes, the compounds disrupt the parasite's ability to produce essential building blocks for DNA and RNA, leading to the cessation of replication and cell death. This antifolate mechanism is a well-established strategy in antimicrobial chemotherapy. rsc.org

Beyond the folate pathway, other mechanisms have been observed. Studies on certain thiourea derivatives have shown they can affect the cell cycle of Leishmania promastigotes, causing an arrest in cell division without affecting the mitochondrial membrane potential. jst.go.jp This suggests an interference with the molecular machinery that governs parasite proliferation. While trypanothione (B104310) reductase, an enzyme unique to trypanosomatids and a common drug target, was investigated, some studies found that it was not the primary target for their series of thiourea compounds, indicating that these versatile molecules can act through multiple pathways. asm.org

Antioxidant Activity Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants function by neutralizing these harmful species. This compound, like other thiourea derivatives, exhibits antioxidant properties, which are largely attributable to its ability to donate hydrogen atoms. tandfonline.comrsc.org

The antioxidant capacity of this compound can be effectively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH radical is a stable, deep violet-colored organic free radical. When it reacts with an antioxidant compound that can donate a hydrogen atom, the DPPH is reduced to the pale yellow-colored diphenylpicrylhydrazine. mdpi.com

The mechanism is a classic example of a hydrogen atom transfer (HAT) pathway. The thiourea moiety (specifically the N-H groups) and potentially activated C-H bonds can act as hydrogen donors (A-H). The reaction proceeds as follows:

DPPH• + A-H → DPPH-H + A•

The rate of disappearance of the violet color, which can be measured spectrophotometrically, is proportional to the radical scavenging capacity of the antioxidant compound. mdpi.comnih.gov The structural features of this compound, particularly the electron-donating nature of the methyl group and the extensive pi-system of the naphthalene ring, are believed to stabilize the resulting antioxidant radical (A•), making the hydrogen donation more favorable. Studies on structurally related compounds have confirmed that the antioxidant action is significantly influenced by such modifications. tandfonline.comrsc.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological efficacy of this compound is not solely dependent on the core thiourea pharmacophore but is intricately modulated by the nature and position of its substituents. The 2-methyl group and the naphthalen-1-yl ring are critical determinants of its activity profile.

The position of substituents on the aromatic ring system of aryl thioureas has a profound impact on their biological activity. For this compound, the methyl group is at the ortho position relative to the point of attachment of the thiourea nitrogen.

Electronic Effects: The methyl group is an electron-donating group (EDG). Through an inductive effect, it increases the electron density on the naphthalene ring and, by extension, on the thiourea moiety. This increased electron density can enhance the ability of the molecule to interact with biological targets and can also influence its antioxidant potential by making the N-H protons more readily available for donation. tandfonline.com

Steric Effects: The ortho-positioning of the methyl group introduces steric hindrance. This can have several consequences. It can lock the molecule into a specific conformation, which may be more or less favorable for binding to a target enzyme's active site. This increased molecular rigidity can sometimes enhance activity. tandfonline.com Conversely, excessive steric bulk can prevent the molecule from accessing a sterically hindered active site. In a study of thiourea derivatives against Candida auris, the ortho-methylated derivative demonstrated the highest antifungal and antioxidant activity, highlighting the beneficial role of this specific substitution pattern. tandfonline.comrsc.org

The following table illustrates the impact of substituent position on the antifungal activity of thiophene-based thiourea derivatives against C. auris, where lower MIC values indicate higher potency.

CompoundSubstituent PositionMean MIC (µg/mL)
SB1Unsubstituted>64
SB2ortho-Methyl32
SB3meta-Methyl>64
SB4para-Methyl>64
Data derived from studies on thiophene-based thiourea derivatives, demonstrating the superior activity of the ortho-substituted compound. tandfonline.com

Lipophilicity: Lipophilicity, or the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that governs its ability to cross biological membranes, such as the cell walls and plasma membranes of fungi and protozoa. The large, hydrocarbon-rich naphthalene ring significantly increases the lipophilicity of the molecule compared to a simpler phenyl ring. This enhanced lipophilicity can facilitate the transport of the compound to its intracellular site of action. However, there is often an optimal range for lipophilicity; if a molecule is excessively lipophilic, it may become trapped in lipid bilayers and fail to reach its target. SAR studies on other thiourea series have shown that increasing the lipophilicity can lead to a decrease in activity, suggesting a finely tuned balance is required. mdpi.com

Aromaticity: The extensive π-electron system of the naphthalene ring allows for potential π-π stacking and hydrophobic interactions with the active sites of target proteins or with DNA bases. As suggested by docking studies on related compounds targeting DNA gyrase, such aromatic interactions can be a key component of the binding affinity and stabilization of the ligand-receptor complex. jst.go.jp The presence of the large aromatic surface is a defining feature that can enhance binding to molecular targets that have complementary hydrophobic and aromatic pockets.

Advanced Applications in Materials Science and Analytical Chemistry

Development as Chemosensors and Recognition Agents

Thiourea (B124793) derivatives are widely recognized for their ability to act as receptors for various ions through hydrogen bonding and other non-covalent interactions. The presence of both hydrogen bond donors (N-H groups) and a nucleophilic sulfur atom allows them to bind with both anions and cations. nih.govrsc.org The incorporation of a naphthyl group, as in (2-Methylnaphthalen-1-yl)thiourea, often enhances these sensing capabilities by providing a fluorescent signaling unit and influencing the electronic properties of the thiourea receptor site. nih.gov These chemosensors are designed to produce a detectable signal, such as a change in color or fluorescence, upon binding with a specific analyte. acs.orgrsc.org

Anion Sensing Mechanisms

The primary mechanism for anion recognition by this compound and related naphthyl-thiourea sensors involves the formation of hydrogen bonds between the acidic N-H protons of the thiourea group and the target anion. nih.govrsc.org The strength and selectivity of this interaction can be tuned by the electronic nature of the substituents on the thiourea. Aromatic substituents like the 2-methylnaphthalene (B46627) group can enhance the acidity of the N-H protons, leading to stronger binding. nih.gov

The binding event is typically transduced into an optical signal. In fluorescent sensors, the naphthalene (B1677914) unit acts as a fluorophore. The binding of an anion to the thiourea receptor can modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET). In the unbound state, an electron transfer from the receptor to the excited fluorophore may quench the fluorescence. Upon anion binding, this PET process can be inhibited, leading to a "turn-on" fluorescence response. rsc.org

Detailed studies using techniques such as UV-vis, fluorescence, and ¹H NMR spectroscopy have elucidated these mechanisms. For instance, in ¹H NMR titration experiments, the downfield shift of the N-H proton signals upon the addition of an anion provides direct evidence of hydrogen bonding. rsc.org For some basic anions, the interaction can be strong enough to cause deprotonation of the thiourea group, resulting in a distinct colorimetric change. nih.gov The selectivity for different anions is often governed by their basicity and geometry, with a typical selectivity order for some thiourea sensors being F⁻ > AcO⁻ > H₂PO₄⁻. rsc.orgmdpi.com

Anion Sensing Profile of a Naphthyl-Thiourea Sensor
Sensing Mechanism Hydrogen Bonding, Photoinduced Electron Transfer (PET)
Signaling Unit Naphthalene (Fluorophore)
Receptor Unit Thiourea (N-H donors)
Typical Analytes Basic anions (e.g., F⁻, AcO⁻, H₂PO₄⁻)
Detection Method Fluorimetry, Colorimetry, ¹H NMR Spectroscopy

Selective Detection of Heavy Metal Ions (e.g., Hg(II), Cu(II))

The soft sulfur atom and the nitrogen atoms of the thiourea moiety make this compound an excellent candidate for coordinating with soft heavy metal ions. rsc.orgacs.org This has led to the development of numerous thiourea-based sensors for toxic metals like mercury (Hg²⁺) and copper (Cu²⁺). nih.govnih.govrsc.org

The detection of Hg²⁺ is a prominent application. Research on analogous 1-naphthyl thiourea derivatives has shown effective and selective binding of Hg²⁺. researchgate.net The interaction typically involves coordination of the metal ion with the sulfur atom, which can perturb the electronic structure of the molecule and lead to a measurable optical response, such as fluorescence quenching or enhancement. nih.govnih.gov For example, a novel sensor, N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide, demonstrated high sensitivity for Hg²⁺ with a low detection limit of 0.005 µg/mL and a 2:1 binding stoichiometry between the sensor and the metal ion. nih.govresearchgate.net Similarly, other thiourea-based fluorescent chemosensors have been successfully used for imaging Hg²⁺ concentrations in living cells. acs.orgnih.gov

Sensors for Cu²⁺ also leverage the coordinating ability of the thiourea group. The binding of Cu²⁺ can be detected through colorimetric or fluorescent changes. The design of microfluidic paper-based analytical devices has enabled the simultaneous determination of multiple heavy metal ions, including Cu²⁺ and Hg²⁺, using specific complexing agents, with detection limits in the low mg L⁻¹ range. nih.govrsc.org

Heavy Metal Ion Detection by Thiourea-Based Sensors
Target Ion Sensing Principle
Hg(II)Fluorescence Enhancement
Hg(II)Colorimetric/Naked-eye
Cu(II)Colorimetric
Ag(I)Fluorescence Turn-on
Zn(II)Fluorescence Turn-on

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Thiourea derivatives, including this compound, are highly valued building blocks in this field due to their predictable and robust hydrogen-bonding capabilities. nih.govnih.gov The N-H protons act as hydrogen bond donors, while the sulfur atom is a proficient hydrogen bond acceptor.

This dual functionality allows thiourea molecules to self-assemble into well-defined, ordered structures. nih.gov Common supramolecular motifs observed in the solid state for thiourea derivatives include one-dimensional chains and discrete dimeric structures, often involving R²₂(8) graph set notation, which describes a ring formed by two donor and two acceptor atoms. nih.gov In more complex arrangements, these interactions can lead to the formation of three-dimensional networks. For instance, studies on cyclohexyl thiourea derivatives have revealed hexameric ring formations stabilized by a network of non-covalent interactions. nih.gov The introduction of the bulky naphthyl group can influence this packing, potentially leading to layered structures stabilized by π-π stacking interactions between the aromatic rings in addition to the primary hydrogen bonds. researchgate.net The ability to form these ordered assemblies makes these compounds interesting for applications in crystal engineering and the development of functional materials. acs.org

Utilization as Versatile Reagents for Complex Organic Scaffold Construction

Beyond its role in sensing and supramolecular chemistry, this compound serves as a versatile intermediate in organic synthesis. nih.gov The thiourea functional group is a precursor to a wide array of other functionalities and heterocyclic systems, which are often scaffolds for pharmacologically active molecules. mdpi.comnih.gov

One common application is in the synthesis of thiazole (B1198619) derivatives. For example, a series of novel thiazole-naphthalene compounds with potent anticancer activity were synthesized by condensing an α-bromoketone with thiourea. nih.gov This reaction provides a straightforward route to aminothiazole structures. Similarly, N-naphthoyl thiourea derivatives have been used as precursors to synthesize 1,2,4-triazole (B32235) heterocycles through condensation reactions with hydrazine (B178648) hydrate. nih.gov The synthesis of thioureas themselves is often achieved through the reaction of an amine with an isothiocyanate, or by reacting an amine with carbon disulfide. organic-chemistry.orgacs.org The reactivity of the thiourea unit allows it to be a key building block in the construction of more complex molecular architectures for various applications, including drug discovery and materials science. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-methylnaphthalen-1-yl)thiourea derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2-methylnaphthalen-1-amine with isothiocyanates under basic conditions. For example, in DMF with K₂CO₃ as a base, propargyl bromide can act as an alkylating agent (similar to methods in ). Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact yield. IR spectroscopy (ν(C=S) ~1190 cm⁻¹ and ν(N-H) ~3179 cm⁻¹) and elemental analysis (C, H, N, S percentages) are critical for verifying product purity .

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. Programs like SHELX (for refinement) and ORTEP-III (for visualization) are widely used . For example, ferrocene-containing thiourea analogs (e.g., ) show planar thiourea moieties with bond lengths (C=S ~1.68 Å) and dihedral angles critical for understanding intermolecular interactions.

Q. What spectroscopic techniques are essential for characterizing thiourea derivatives?

  • Methodology :

  • IR Spectroscopy : Identify ν(C=S) (~1190 cm⁻¹) and ν(N-H) (~3179 cm⁻¹) to confirm thiourea formation .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and thiourea NH signals (δ ~9–10 ppm) are diagnostic .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., Table 1 in ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthalene ring) affect the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare derivatives with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) groups. For example, methoxy groups enhance solubility but may reduce ΔψM (mitochondrial membrane potential) in apoptosis assays .
  • Computational Modeling : Use DFT calculations to correlate substituent effects with binding affinities to targets like Bcl-2 .

Q. What experimental strategies resolve contradictions in cytotoxicity data for thiourea derivatives across studies?

  • Methodology :

  • Assay Standardization : Use multiple cell lines (e.g., HepG2 vs. MCF-7) and replicate experiments to account for cell-specific responses .
  • Dose-Response Analysis : Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure vs. 72-hour). For example, highlights variability in cytotoxicity depending on assay type (MTT vs. LDH).
  • Mechanistic Studies : Use flow cytometry to confirm apoptosis (e.g., Annexin V/PI staining) and rule out necrosis .

Q. How can in vitro and in vivo toxicity profiles of this compound be systematically evaluated?

  • Methodology :

  • In Vitro : Perform Ames tests (mutagenicity) and MTT assays (acute toxicity) .
  • In Vivo : Follow OECD guidelines for rodent studies, focusing on hepatic/renal biomarkers (AST, ALT, creatinine) and histopathology . For 2-methylnaphthalene analogs, identifies hepatic effects as a priority endpoint.

Q. What crystallographic challenges arise when analyzing thiourea derivatives with bulky substituents?

  • Methodology :

  • Disorder Modeling : Use SHELXL to refine disordered naphthalene or alkyl groups. For example, reports using "ISOR" restraints for anisotropic displacement parameters.
  • Twinned Data : Employ SHELXE for high-resolution data processing in cases of pseudo-merohedral twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.